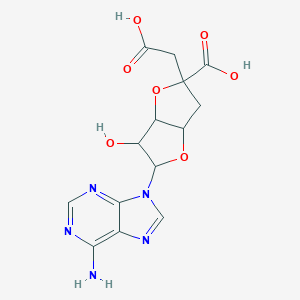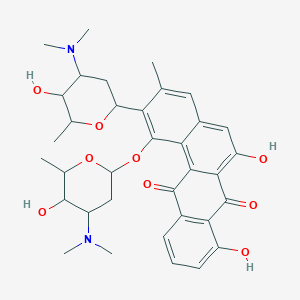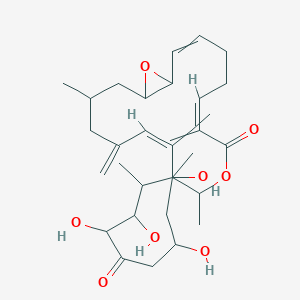
Amphidinolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphidinolide B is a natural product found in Amphidinium with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modification
- Amphidinolides, including Amphidinolide B, have sparked significant interest in the field of total synthesis due to their unique macrolide structures. Researchers have developed methods for synthesizing various amphidinolides (B, G, H, T, V, X, Y series) using transition metal catalysis. This synthesis approach facilitates the creation of non-natural analogs for biological testing, following the concept of "diverted total synthesis" (Fürstner, 2011).
Cytotoxic Properties and Actin Dynamics
- This compound is known for its potent cytotoxic properties. For example, Amphidinolide B2 and its diastereomers have shown strong antitumor activities against various human cancer cell lines, suggesting that its stereochemistry plays a significant role in its anticancer activity (Lu, Zhang, Nam, Horne, Jove, & Carter, 2013).
- In addition, amphidinolide H, another member of the same class, has demonstrated unique actin-stabilizing properties in vitro, suggesting a novel pharmacological tool for analyzing actin-mediated cell function (Saito, Feng, Kira, Kobayashi, & Ohizumi, 2004); (Usui, Kazami, Dohmae, Mashimo, Kondo, Tsuda, Terasaki, Ohashi, Kobayashi, & Osada, 2004).
Cytotoxic Macrolides and Anticancer Potential
- Amphidinolides, including B variants, are a series of structurally diverse cytotoxic macrolides isolated from marine dinoflagellates. Their mechanisms of action mainly target cytoskeleton proteins such as microtubules and actin filaments, making them potential antitumor agents. Specifically, Amphidinolide H has shown to disrupt actin organization in cells, suggesting a mechanism of action different from known actin-targeting drugs (Trigili, Pera, Barbazanges, Cossy, Meyer, Pineda, Rodríguez-Escrich, Urpí, Vilarrasa, Díaz, & Barasoain, 2011).
Biosynthetic Origins and Chemical Structure
- Studies have been conducted to understand the biosynthetic origins of this compound. These studies involve feeding experiments with labeled acetates in cultures of the dinoflagellate Amphidinium sp., providing insights into the biosynthesis of this complex macrolide (Tsuda, Kubota, Sakuma, & Kobayashi, 2001).
Eigenschaften
CAS-Nummer |
110786-78-2 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
(6Z,20Z)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10?,21-11-,23-14- |
InChI-Schlüssel |
PYXZGBVSQBXPDQ-KMSMVZOSSA-N |
Isomerische SMILES |
CC1CC2C(O2)C=CCC/C=C(\C(=O)OC(CC(C(C(C(=O)CC(CC(/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C |
SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Kanonische SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Synonyme |
amphidinolide B amphidinolide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)


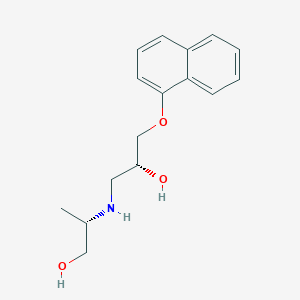

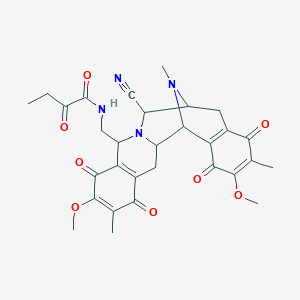
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
